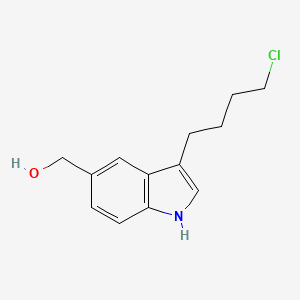
1-(Hept-1-YN-1-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hept-1-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a heptynyl group attached to a methylbenzene (toluene) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Hept-1-YN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkynylation of aromatic compounds using copper-catalyzed reactions. For instance, a CuCl-catalyzed method can be employed, where the reaction is carried out in acetonitrile with t-BuOOH as the oxidant . Another method involves the decarboxylative alkynylation starting from alkynoic acids, using air as the oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkynylation reactions. These methods are optimized for efficiency and yield, often utilizing environmentally friendly protocols that replace traditional oxidants with air or other benign alternatives .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hept-1-YN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like t-BuOOH in the presence of copper catalysts.
Substitution: It can participate in substitution reactions, where the heptynyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts (e.g., CuCl), oxidants (e.g., t-BuOOH, air), and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Applications De Recherche Scientifique
1-(Hept-1-YN-1-YL)-4-methylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Hept-1-YN-1-YL)-4-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the heptynyl group, which can undergo various chemical transformations . These transformations often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hept-1-YN-1-YL)naphthalene: This compound shares the heptynyl group but has a naphthalene ring instead of a methylbenzene ring.
1-(Hept-1-YN-1-YL)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a similar heptynyl group attached to a different aromatic system.
Propriétés
Numéro CAS |
121866-33-9 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-hept-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C14H18/c1-3-4-5-6-7-8-14-11-9-13(2)10-12-14/h9-12H,3-6H2,1-2H3 |
Clé InChI |
HWNRHQRQCAJUTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)





![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)

